3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid
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Overview
Description
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole structures but different substituents.
Indazole derivatives: Other indazole compounds with varying functional groups.
Tetrahydroindazole derivatives: Compounds with similar tetrahydroindazole cores but different substituents
Uniqueness
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological properties. This structural feature can enhance its stability and potentially improve its interactions with biological targets .
Properties
CAS No. |
1338247-62-3 |
---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28352 |
Synonyms |
3-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid |
Origin of Product |
United States |
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